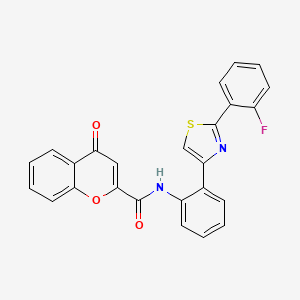

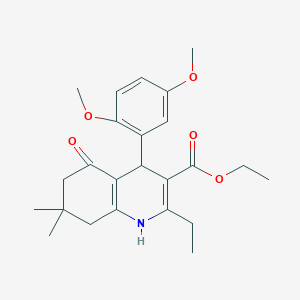

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide" is a part of the chromene carboxamide family, known for its diverse biological activities. Chromones and their derivatives have been extensively studied due to their potential therapeutic applications and interesting chemical properties.

Synthesis Analysis

The synthesis of chromene carboxamide derivatives, including those similar to the specified compound, typically involves multi-step chemical reactions. A study by Raval, Naik, and Desai (2012) described the microwave-assisted synthesis of chromene-thiazole hybrids under environmentally benign conditions, indicating a possible synthetic route for similar compounds (Raval, Naik, & Desai, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by an anti-rotamer conformation about the C-N bond, with the amide oxygen atom being either trans- or cis-related to the oxygen atom of the pyran ring. This structural conformation affects the compound's chemical and physical properties, as illustrated in studies on similar chromene compounds (Reis et al., 2013).

Chemical Reactions and Properties

Chromene carboxamides undergo various chemical reactions, forming complexes with metals such as copper(II), cobalt(II), and nickel(II), which have been shown to have significant electrochemical properties. The formation of these complexes highlights the compound's ability to participate in coordination chemistry (Myannik et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular conformation. The planar structure and specific conformations regarding the C-N rotamer of the amide and the relative positions of various groups significantly impact these properties (Gomes et al., 2015).

Chemical Properties Analysis

Chromene carboxamides exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals. Their chemical behavior is crucial for their biological activity and potential pharmaceutical applications (Cagide et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their antimicrobial properties. Research indicates that some of these compounds show significant antibacterial and antifungal activities. This has been observed in studies that synthesized these compounds using microwave-assisted techniques and evaluated their microbial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Potential as Adenosine Receptor Ligands

These compounds have also been identified as potential ligands for human adenosine receptors. This finding comes from a continuation of projects related to the synthesis of pharmacologically important heterocycles. The structure of these compounds and their molecular geometry and conformation have been studied to understand ligand-receptor binding (Cagide, Borges, Gomes, & Low, 2015).

Chemosensor Applications

Certain derivatives of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide have been synthesized for use as chemosensors. They have been specifically studied for their ability to detect cyanide anions, exhibiting changes in color and fluorescence that are observable by the naked eye (Wang et al., 2015).

Metal Complex Formation

These compounds have also been used to synthesize novel organic ligands, forming complexes with various metals like copper, cobalt, and nickel. The electrochemical properties of these ligands and complexes have been studied, which could have implications in various scientific fields (Myannik et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN2O3S/c26-18-10-4-1-7-15(18)25-28-20(14-32-25)16-8-2-5-11-19(16)27-24(30)23-13-21(29)17-9-3-6-12-22(17)31-23/h1-14H,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHRZUIUOPRIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)